

Application Note: Norfloxacin-d5 Mass Spectrometry Fragmentation Pattern

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Compound of Interest

Compound Name: Norfloxacin-d5

Cat. No.: B3026098

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Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of **Norfloxacin-d5**, a deuterated internal standard for the quantitative analysis of the fluoroquinolone antibiotic Norfloxacin. Understanding the fragmentation of **Norfloxacin-d5** is critical for developing robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note outlines the key fragmentation pathways, presents quantitative data in a tabular format, and provides a general experimental protocol for its analysis.

Introduction

Norfloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards, such as **Norfloxacin-d5**, are essential for accurate quantification. The deuterium labels are typically located on the ethyl group attached to the piperazine ring. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the technique of choice for the analysis of Norfloxacin. This note details the characteristic fragmentation of **Norfloxacin-d5** under positive electrospray ionization (ESI+) conditions.

Fragmentation Pattern of Norfloxacin-d5

Under typical positive ESI-MS/MS conditions, the protonated molecule $[M+H]^+$ of **Norfloxacin-d5** is observed at m/z 325. The fragmentation of **Norfloxacin-d5** follows similar pathways to its unlabeled counterpart, with a +5 Da mass shift for fragments retaining the deuterated ethyl group. The primary fragmentation pathways involve losses of small neutral molecules such as water (H_2O) and carbon dioxide (CO_2), as well as characteristic cleavages of the piperazine ring.^{[1][2][3]}

The protonation of Norfloxacin can occur at different sites, leading to different isomers (protomers) that may exhibit distinct fragmentation patterns.^{[1][4]} Ion mobility mass spectrometry can be employed to separate these protomers. The most common fragmentation pathways for the protonated molecule of Norfloxacin involve the initial loss of water or the decarboxylation of the quinolone core. Subsequent fragmentation often involves the piperazine ring.

Quantitative Fragmentation Data

The table below summarizes the major product ions observed in the MS/MS spectrum of **Norfloxacin-d5**. The relative intensities can vary depending on the collision energy and the mass spectrometer used.

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Fragment Structure
325.1	307.1	H_2O	$[M+H-H_2O]^+$
325.1	281.1	CO_2	$[M+H-CO_2]^+$
325.1	263.1	$H_2O + CO$	$[M+H-H_2O-CO]^+$
325.1	252.1	$C_3H_2D_5N$	Cleavage of the piperazine ring
325.1	233.1	C_4H_7NO	Further fragmentation of the quinolone core
307.1	263.1	CO	$[M+H-H_2O-CO]^+$
281.1	252.1	C_2H_5	Cleavage of the piperazine ring

Experimental Protocol

This section provides a general protocol for the analysis of **Norfloxacin-d5** using LC-MS/MS.

1. Sample Preparation:

- **Standard Solution:** Prepare a stock solution of **Norfloxacin-d5** in methanol at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
- **Biological Matrix (e.g., Plasma):** To 100 µL of plasma, add the internal standard (**Norfloxacin-d5**) and 300 µL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography (LC) Conditions:

- **Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- **Mobile Phase A:** 0.1% formic acid in water.
- **Mobile Phase B:** 0.1% formic acid in acetonitrile.
- **Gradient:** A linear gradient from 5% to 95% B over 5 minutes.
- **Flow Rate:** 0.3 mL/min.
- **Injection Volume:** 5 µL.
- **Column Temperature:** 40 °C.

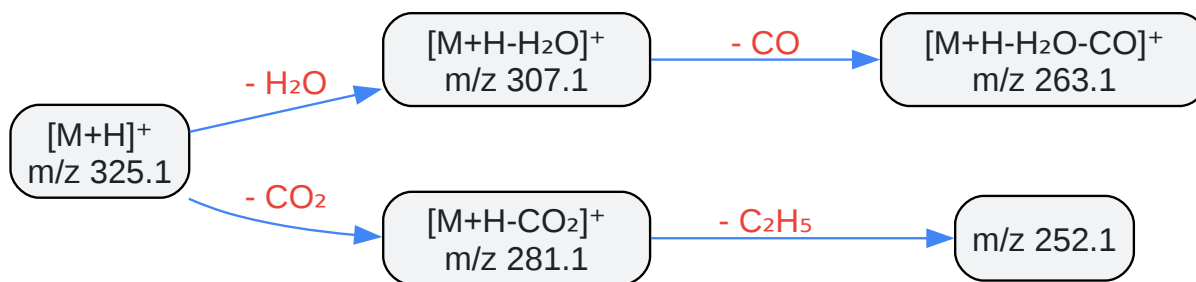
3. Mass Spectrometry (MS) Conditions:

- **Ion Source:** Electrospray Ionization (ESI) in positive mode.
- **Ion Source Parameters:**

- Capillary Voltage: 3.5 kV
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Cone Gas Flow: 50 L/hr
- MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode.
 - MRM Transition for **Norfloxacin-d5**: 325.1 → 281.1 (quantifier), 325.1 → 252.1 (qualifier).
 - Collision Energy: Optimize for the specific instrument, typically in the range of 15-30 eV.

Visualizations

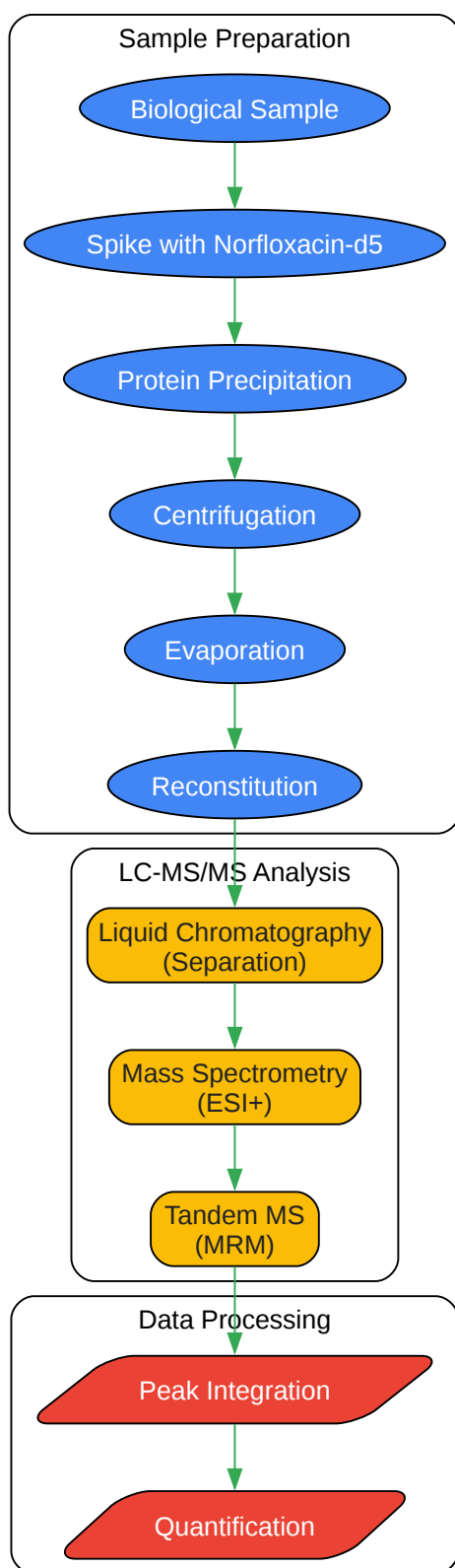
Fragmentation Pathway of Norfloxacin-d5



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Caption: Proposed fragmentation pathway of protonated **Norfloxacin-d5**.

Experimental Workflow for Norfloxacin-d5 Analysis



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